molecular formula C9H5FN2O2 B6239894 7-fluorocinnoline-3-carboxylic acid CAS No. 1554536-02-5

7-fluorocinnoline-3-carboxylic acid

Cat. No.: B6239894
CAS No.: 1554536-02-5
M. Wt: 192.15 g/mol
InChI Key: UVKIVFWJRCOJFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Fluorocinnoline-3-carboxylic acid is a bicyclic aromatic compound belonging to the cinnoline family, characterized by a six-membered benzene ring fused to a six-membered ring containing two adjacent nitrogen atoms. The fluorine atom at the 7-position and the carboxylic acid group at the 3-position confer unique electronic and steric properties to the molecule.

Key structural features:

  • Core: Cinnoline (two nitrogen atoms in adjacent positions).
  • Substituents: Fluorine (7-position), carboxylic acid (3-position).
  • Molecular Formula: C₉H₅FNO₂ (inferred from analogs in and ).

Properties

CAS No.

1554536-02-5

Molecular Formula

C9H5FN2O2

Molecular Weight

192.15 g/mol

IUPAC Name

7-fluorocinnoline-3-carboxylic acid

InChI

InChI=1S/C9H5FN2O2/c10-6-2-1-5-3-8(9(13)14)12-11-7(5)4-6/h1-4H,(H,13,14)

InChI Key

UVKIVFWJRCOJFT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC2=NN=C(C=C21)C(=O)O)F

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-fluorocinnoline-3-carboxylic acid typically involves the fluorination of cinnoline derivatives. One common method includes the reaction of cinnoline-3-carboxylic acid with a fluorinating agent such as N-fluorobenzenesulfonimide (NFSI) under mild conditions. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature, yielding the desired fluorinated product.

Industrial Production Methods: Industrial production of this compound may involve more scalable and cost-effective methods. These could include continuous flow processes where the reactants are continuously fed into a reactor, and the product is continuously removed. This method enhances the efficiency and safety of the production process, especially when dealing with hazardous fluorinating agents.

Chemical Reactions Analysis

Types of Reactions: 7-Fluorocinnoline-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced cinnoline derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, where nucleophiles such as amines or thiols replace the fluorine, forming new derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines or thiols in the presence of a base like sodium hydride (NaH) in an aprotic solvent such as dimethylformamide (DMF).

Major Products:

    Oxidation: Quinoline derivatives.

    Reduction: Reduced cinnoline derivatives.

    Substitution: Amino or thio-substituted cinnoline derivatives.

Scientific Research Applications

Chemistry: 7-Fluorocinnoline-3-carboxylic acid is used as a building block in the synthesis of more complex organic molecules. Its unique fluorinated structure makes it valuable in the development of new materials with specific electronic properties.

Biology: In biological research, this compound is studied for its potential as a bioactive molecule. Fluorinated compounds often exhibit enhanced biological activity and metabolic stability, making them attractive candidates for drug development.

Medicine: The compound is investigated for its potential therapeutic applications. Fluorinated aromatic compounds are known to interact with biological targets in unique ways, potentially leading to the development of new pharmaceuticals.

Industry: In industrial applications, this compound can be used in the production of specialty chemicals and advanced materials, including polymers and coatings with specific properties.

Mechanism of Action

The mechanism by which 7-fluorocinnoline-3-carboxylic acid exerts its effects depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, altering their activity. The fluorine atom can enhance binding affinity and selectivity for biological targets, leading to more effective drugs. The molecular pathways involved often include inhibition or activation of specific enzymes or signaling pathways.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 7-fluorocinnoline-3-carboxylic acid with structurally related compounds, emphasizing core differences, substituents, and molecular properties.

Compound Name Core Structure Substituents Molecular Formula Molecular Weight Key Properties
This compound Cinnoline 7-F, 3-COOH C₉H₅FNO₂ 195.15 (calculated) High polarity due to COOH; potential hydrogen bonding
4-Amino-7-fluorocinnoline-3-carboxylic acid Cinnoline 7-F, 3-COOH, 4-NH₂ C₉H₆FN₃O₂ 223.16 Enhanced solubility (amino group); CAS 161373-44-0
7-Fluoroquinoline-3-carboxylic acid Quinoline 7-F, 3-COOH C₁₀H₆FNO₂ 191.16 Lower polarity vs. cinnoline; CAS 734524-15-3
7-Fluoroisoquinoline-3-carboxylic acid Isoquinoline 7-F, 3-COOH C₁₀H₆FNO₂ 191.16 Structural isomer of quinoline; altered π-electron distribution
7-Chloro-8-fluoro-4-hydroxyquinoline-3-carboxylic acid Quinoline 7-Cl, 8-F, 4-OH, 3-COOH C₁₀H₅ClFNO₃ 255.60 Increased halogen bulk; antimicrobial potential
2-Ethyl-7-fluoroquinoline-3-carboxylic acid Quinoline 7-F, 3-COOH, 2-CH₂CH₃ C₁₂H₁₀FNO₂ 219.21 Enhanced lipophilicity (ethyl group); CAS CID 138030554
7-Fluoro-6-methoxy-4-oxoquinoline-3-carboxylic acid Quinoline 7-F, 6-OCH₃, 4-O, 3-COOH C₁₁H₈FNO₄ 237.18 Methoxy group improves metabolic stability; CAS 622369-36-2
Key Observations:
  • Substituent Effects: Fluorine: Enhances electronegativity and metabolic stability across all compounds. Carboxylic Acid: Promotes solubility and hydrogen bonding, critical for target interactions . Methoxy/Amino Groups: Improve solubility (e.g., 4-amino derivative in ) or alter pharmacokinetics .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.